molecular formula C22H22N4O4 B7636115 [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7636115
M. Wt: 406.4 g/mol
InChI Key: MGCVACXBTHQAQT-UHFFFAOYSA-N
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Description

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as PPAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. PPAC belongs to the class of phthalazine derivatives, which are known to exhibit diverse biological activities.

Mechanism of Action

The exact mechanism of action of [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase C activity. This leads to the modulation of various cellular signaling pathways, which can result in the observed biological effects of [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate.
Biochemical and Physiological Effects
[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. Additionally, [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to have anti-viral properties, which may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of using [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate is its relatively low yield in the synthesis process, which can make it expensive to produce.

Future Directions

There are several future directions for research on [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of more efficient synthesis methods to increase the yield of [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate and its potential applications in drug development. Finally, the development of new derivatives of [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate may lead to compounds with even greater biological activity.

Synthesis Methods

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized using a multi-step reaction process. The first step involves the condensation of 4-(4-piperidin-1-ylphenyl)butan-2-one with phthalic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate. The overall yield of this reaction is around 50%.

Scientific Research Applications

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. [2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been found to have an inhibitory effect on the activity of protein kinase C, which is involved in various cellular signaling pathways.

properties

IUPAC Name

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-19(23-15-8-10-16(11-9-15)26-12-4-1-5-13-26)14-30-22(29)20-17-6-2-3-7-18(17)21(28)25-24-20/h2-3,6-11H,1,4-5,12-14H2,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCVACXBTHQAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate

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